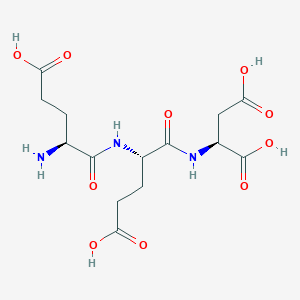

H-Glu-Glu-Asp-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLRYVLERDYDBI-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the EED Peptide

An In-Depth Technical Guide to the Synthesis and Purification of H-Glu-Glu-Asp-OH

The tetrapeptide this compound, often abbreviated as EED, represents a class of short, acidic peptides that are of significant interest in biochemical and pharmaceutical research. Its structure, composed entirely of acidic amino acids, imparts distinct physicochemical properties, such as high hydrophilicity and a strong negative charge at physiological pH. These characteristics make it a valuable tool in studies related to protein-protein interactions, enzyme kinetics, and as a targeting moiety in drug delivery systems. However, the very properties that make it scientifically interesting also present unique challenges in its chemical synthesis and purification.

This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying chemical principles and the rationale behind each experimental choice, ensuring a robust, reproducible, and self-validating workflow from resin to final, purified product.

Part 1: Synthesis Strategy & Principles via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is best approached using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. This strategy offers high efficiency and simplified purification of intermediates by anchoring the growing peptide chain to an insoluble resin support.[1][2][3]

The Rationale for Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

The choice of resin is the first critical decision in SPPS. For the synthesis of a peptide with a C-terminal Aspartic acid, the 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice.

-

Causality: The primary reason for selecting 2-CTC resin is its extreme acid lability.[4] This allows the peptide to be cleaved from the resin under very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane), which keeps the acid-labile side-chain protecting groups intact. More importantly, this mild cleavage minimizes the risk of aspartimide formation, a notorious side reaction associated with Asp residues, particularly when followed by Gly, but a risk nonetheless.[5][6] Aspartimide formation occurs via the cyclization of the aspartic acid side chain with its own backbone nitrogen, a reaction often catalyzed by the repeated base treatments (piperidine) used for Fmoc deprotection during synthesis.[5] The bulky trityl linker on the 2-CTC resin provides steric hindrance that helps suppress this side reaction.[4]

Orthogonal Protection Strategy: Fmoc and tert-Butyl (tBu)

The success of SPPS relies on an orthogonal protecting group strategy, where the temporary Nα-protecting group can be removed without affecting the permanent side-chain protecting groups or the resin linker.[7]

-

Nα-Protection: The Fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the alpha-amino group. It is stable to acids but is readily cleaved by a secondary base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8]

-

Side-Chain Protection: The carboxylic acid side chains of Aspartic acid (Asp) and Glutamic acid (Glu) are highly reactive and must be protected to prevent side reactions during peptide coupling. The tert-Butyl (tBu) group is the ideal choice as it is stable to the basic conditions of Fmoc removal but is easily cleaved by strong acids, such as Trifluoroacetic acid (TFA), during the final cleavage step.[7]

Therefore, the building blocks for this synthesis are:

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Glu(OtBu)-OH

The Chemistry of Peptide Bond Formation: Activation and Coupling

To form a peptide bond, the carboxylic acid of the incoming amino acid must be activated to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

-

Activation Mechanism: Uronium/aminium-based reagents are highly efficient activators that minimize racemization.[9] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used and robust coupling reagent.[10][11][12] In the presence of a base like N,N-Diisopropylethylamine (DIPEA), HBTU reacts with the Fmoc-amino acid to form an activated ester. The addition of 1-Hydroxybenzotriazole (HOBt) as an additive is crucial; it acts as a scavenger for reactive intermediates and further suppresses racemization by forming a more stable HOBt-ester intermediate.[10][13]

Part 2: Step-by-Step Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All operations should be performed in a dedicated peptide synthesis vessel with a fritted bottom to allow for solvent filtration while retaining the resin beads.

Loading the First Amino Acid: Fmoc-Asp(OtBu)-OH onto 2-CTC Resin

-

Objective: To covalently attach the C-terminal amino acid to the solid support.

-

Rationale: This initial step dictates the overall yield and quality of the synthesis. Achieving an optimal loading capacity is crucial. Using an excess of the amino acid and a non-nucleophilic base ensures efficient attachment.[14][15]

Protocol:

-

Place 150 mg of 2-Chlorotrityl chloride resin (loading capacity ~0.7 mmol/g, for a total of ~0.1 mmol) into the reaction vessel.

-

Swell the resin in anhydrous Dichloromethane (DCM) (5 mL) for 30 minutes with gentle agitation.[16]

-

Drain the DCM.

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (82.3 mg, 0.2 mmol, 2 eq.) in 3 mL of anhydrous DCM.

-

Add N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4 eq.) to the amino acid solution and mix.

-

Add the amino acid/DIPEA solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

-

To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol (MeOH) and agitate for 30 minutes.[16]

-

Drain the solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for chain elongation.

The SPPS Cycle: Chain Elongation

The following two steps, Fmoc-Deprotection and Amino Acid Coupling, are repeated for each subsequent amino acid (Glu, then Glu) to build the peptide sequence.

SPPS Workflow Diagram

Caption: The iterative workflow of the Fmoc-SPPS cycle.

Protocol for One Cycle (Example: Coupling the first Glu):

-

Fmoc-Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF.

-

Agitate for 10 minutes, then drain.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, prepare the activation solution:

-

Fmoc-Glu(OtBu)-OH (170.2 mg, 0.4 mmol, 4 eq.)

-

HBTU (151.7 mg, 0.4 mmol, 4 eq.)

-

HOBt (61.3 mg, 0.4 mmol, 4 eq.)

-

Dissolve in 3 mL of DMF.

-

-

Add DIPEA (140 µL, 0.8 mmol, 8 eq.) to the activation solution and vortex briefly.

-

Immediately add the activation solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Repeat this cycle for the final Fmoc-Glu(OtBu)-OH. After the final coupling, perform one final Fmoc-Deprotection step to remove the N-terminal Fmoc group.

Reagent Summary Table

| Step | Reagent | M.W. | Amount (mg) | mmoles (eq.) |

|---|---|---|---|---|

| Loading | 2-CTC Resin | - | 150 | 0.1 (1.0) |

| Fmoc-Asp(OtBu)-OH | 411.46 | 82.3 | 0.2 (2.0) | |

| DIPEA | 129.24 | - (70 µL) | 0.4 (4.0) | |

| Coupling | Fmoc-Glu(OtBu)-OH | 425.47 | 170.2 | 0.4 (4.0) |

| HBTU | 379.25 | 151.7 | 0.4 (4.0) | |

| HOBt | 153.14 | 61.3 | 0.4 (4.0) |

| | DIPEA | 129.24 | - (140 µL) | 0.8 (8.0) |

Part 3: Cleavage, Purification & Characterization

Global Deprotection and Cleavage from Resin

-

Objective: To simultaneously remove the side-chain protecting groups (OtBu) and cleave the peptide from the 2-CTC resin.

-

Rationale: A strong acid, TFA, is required for this step.[17] However, the cleavage of tBu groups generates highly reactive tert-butyl cations. These cations can re-attach to sensitive residues. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.[18] For a peptide containing only Asp and Glu, water and triisopropylsilane (TIPS) are excellent scavengers.[18][19]

Cleavage Protocol:

-

Ensure the peptide-resin is dry by washing with DCM and placing under vacuum for 1 hour.

-

Prepare the cleavage cocktail: Reagent B [19] or a similar mixture.

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Water (H₂O)

-

2.5% Triisopropylsilane (TIPS)

-

-

Add 5 mL of the cleavage cocktail to the peptide-resin in the reaction vessel.

-

Agitate at room temperature for 2 hours. The resin will shrink and the solution may change color.

-

Filter the solution (which now contains the crude peptide) into a clean 50 mL centrifuge tube.

-

Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of ice-cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether.

-

Wash the peptide pellet twice more with cold ether, centrifuging each time.

-

Dry the white peptide pellet under a stream of nitrogen and then in a desiccator to obtain the crude product.

Purification by Reversed-Phase HPLC (RP-HPLC)

-

Objective: To separate the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected peptides).

-

Principle: RP-HPLC separates molecules based on their hydrophobicity.[20] A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase.[21] Peptides are eluted by a gradient of increasing organic solvent (acetonitrile), with more hydrophobic molecules eluting later.[22] this compound is very hydrophilic and will elute early. The addition of an ion-pairing agent like TFA to the mobile phase is critical. It protonates the carboxylic acids and forms an ion pair, increasing the peptide's retention on the column and dramatically improving peak shape.[23]

RP-HPLC Purification Workflow

Caption: The workflow for purification of the crude peptide via RP-HPLC.

Purification Protocol:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of ~10 mg/mL. Filter through a 0.45 µm syringe filter. Due to the peptide's hydrophilic nature, dissolving it directly in the initial mobile phase is crucial for good chromatography.[24]

-

HPLC Setup & Parameters:

| Parameter | Setting | Rationale |

| Column | Preparative C18, 5-10 µm, ≥100 Å | C18 is a standard stationary phase for peptides. Wide pore size (≥100 Å) is needed for molecules larger than small organics.[22] |

| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Aqueous phase with ion-pairing agent.[21] |

| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Organic phase with ion-pairing agent.[21] |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column) | To be optimized for column size and pressure limits. |

| Detection | 214 nm or 220 nm | Wavelength for detecting the peptide backbone amide bonds.[21] |

| Gradient | 0-25% B over 40 minutes | A shallow gradient is needed for this very hydrophilic peptide, which will elute at a low percentage of acetonitrile. |

-

Execution: Inject the sample and run the gradient. Collect fractions corresponding to the main peak.

-

Analysis & Pooling: Analyze the collected fractions using analytical HPLC and/or mass spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity level (e.g., >95%).

-

Lyophilization: Freeze the pooled fractions and lyophilize (freeze-dry) to remove the solvent, yielding the final product as a fluffy, white powder (TFA salt).

Quality Control & Characterization

-

Objective: To confirm the identity and purity of the final product.

-

Trustworthiness: Every synthesis must be validated. Mass spectrometry confirms the molecular weight, and analytical HPLC confirms the purity.[25][26]

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS) is ideal.

-

Expected Mass: The calculated monoisotopic mass of this compound (C₁₇H₂₅N₃O₁₂) is 479.14 Da.

-

Expected Result: A major peak at m/z = 480.15 [M+H]⁺. Other adducts like [M+Na]⁺ may also be observed. This confirms the correct peptide was synthesized.[27]

-

-

Analytical RP-HPLC:

-

Method: Use a similar method to the preparative run but on a smaller analytical C18 column (e.g., 4.6 mm ID) with a faster flow rate (~1 mL/min).

-

Purity Calculation: The purity is determined by integrating the area of the product peak and dividing by the total area of all peaks detected at 214/220 nm.[20][28] A purity of >95% is typically considered high quality for research applications.

-

Conclusion

The synthesis and purification of the highly acidic tetrapeptide this compound requires a carefully considered and methodical approach. By leveraging the strengths of Fmoc-SPPS with a 2-CTC resin, employing an optimized HBTU/HOBt coupling strategy, and utilizing a tailored RP-HPLC purification protocol with TFA as an ion-pairing agent, researchers can reliably produce this challenging peptide with high purity. The self-validating nature of this workflow, which concludes with rigorous MS and analytical HPLC characterization, ensures the integrity and trustworthiness of the final product for downstream scientific applications.

References

-

Kaur, H., & Singh, P. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteins and Proteomics, 9(4), 279–287. Available at: [Link]

-

Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs Technical Resources. Available at: [Link]

-

Farnsworth, D., & Keiffer, J. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library. Available at: [Link]

-

Springer Nature Experiments. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature. Available at: [Link]

-

PekCura Labs. (2023). Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs Blog. Available at: [Link]

-

Dong, M. W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1630-1645. Available at: [Link]

-

Biovera. (2023). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. Available at: [Link]

-

Chait, B. T. (1990). The Analysis of Synthetic Peptides and Proteins by 252CF-Plasma Desorption Mass Spectrometry. In Mass Spectrometry of Peptides. CRC Press. Available at: [Link]

-

Royal Society of Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). HBTU. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Vanguard Laboratory. (2023). The Ultimate Guide to HPLC Testing for Peptides. Vanguard Laboratory Blog. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 301-324. Available at: [Link]

-

Peptideweb.com. (n.d.). Loading protocols. Peptideweb.com. Available at: [Link]

-

Conlon, J. M. (1997). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in Molecular Biology, 73, 139-146. Available at: [Link]

-

Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(49), e202200845. Available at: [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. ResearchGate Q&A. Available at: [Link]

-

The Peptide Synthesis Lab. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. Available at: [Link]

-

Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters Corporation. Available at: [Link]

-

Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS Institutional Research Information System. Available at: [Link]

-

Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Biotage Blog. Available at: [Link]

- Albericio, F., & Kruger, H. G. (Eds.). (2012). Peptide and Protein Synthesis. Royal Society of Chemistry.

-

The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Supplementary Information. Available at: [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Technical Library. Available at: [Link]

-

Albericio, F., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

ResearchGate. (2021). Peptide purification using HPLC ?. ResearchGate Q&A. Available at: [Link]

-

Góngora-Benítez, M., & Tulla-Puche, J. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 26(48), 10810-10819. Available at: [Link]

-

Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Available at: [Link]

-

Merkx, R., et al. (2019). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 21(18), 7345-7349. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. bachem.com [bachem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. HBTU - Wikipedia [en.wikipedia.org]

- 12. bachem.com [bachem.com]

- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. peptideweb.com [peptideweb.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.uci.edu [chem.uci.edu]

- 17. youtube.com [youtube.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. peptide.com [peptide.com]

- 20. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 21. biovera.com.au [biovera.com.au]

- 22. hplc.eu [hplc.eu]

- 23. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 24. biotage.com [biotage.com]

- 25. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 27. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pekcuralabs.com [pekcuralabs.com]

Structure Elucidation of Glutamyl-glutamyl-aspartic Acid: A Guide to Navigating Isomeric Complexity

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

The tripeptide Glutamyl-glutamyl-aspartic acid (Glu-Glu-Asp or EED) represents a significant analytical challenge due to its inherent isomeric possibilities. Beyond confirming the amino acid sequence, the definitive structural elucidation hinges on identifying the nature of the peptide linkages between the two glutamic acid residues. Each glutamic acid possesses both an α-carboxyl and a γ-carboxyl group, either of which can form a peptide bond. This leads to four potential linear isomers, each with distinct chemical properties and potentially different biological activities.

This technical guide provides a comprehensive, field-proven workflow for the unambiguous structure determination of EED. As senior application scientists, our approach emphasizes the causality behind experimental choices, creating a self-validating system that ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.

The Core Analytical Problem: α- vs. γ-Glutamyl Linkages

The central challenge lies in differentiating between the four potential isomers:

-

α,α-EED: α-Glutamyl-(α-link)-Glutamyl-(α-link)-Aspartic acid

-

α,γ-EED: α-Glutamyl-(α-link)-Glutamyl-(γ-link)-Aspartic acid

-

γ,α-EED: γ-Glutamyl-(α-link)-Glutamyl-(α-link)-Aspartic acid

-

γ,γ-EED: γ-Glutamyl-(γ-link)-Glutamyl-(γ-link)-Aspartic acid

Distinguishing these isomers requires a multi-technique approach that can probe the subtle differences in molecular weight, fragmentation behavior, and the precise chemical environment of each atom within the molecule.

A Multi-Phased Strategy for Unambiguous Elucidation

We advocate a logical, phased approach where each stage builds upon the last, progressively refining the structural hypothesis until a single, confirmed structure remains.

Caption: A phased workflow for the structural elucidation of EED isomers.

Phase 1: Foundational Confirmation

Expertise & Experience: Before investing in complex experiments, it is imperative to confirm the fundamental properties of the analyte. The first step is to verify the elemental composition and assess the sample's purity. High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule, which directly confirms its elemental formula.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 10 µM solution of the peptide in a 50:50 acetonitrile:water solution with 0.1% formic acid. The acidic modifier is crucial for promoting protonation in positive ion mode.

-

Instrumentation: Utilize an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, capable of mass accuracy below 5 ppm.

-

Ionization: Employ electrospray ionization (ESI). Given the three carboxylic acid groups, EED is highly acidic and may yield strong signals in negative ion mode ([M-H]⁻) as well.[3] Acquiring data in both modes is recommended.

-

Data Acquisition: Perform a full scan from m/z 150-1000.

-

Analysis: Compare the measured monoisotopic mass of the most abundant ion with the theoretical mass. A match within 5 ppm provides high confidence in the elemental composition.

Table 1: Theoretical Mass Data for Glutamyl-glutamyl-aspartic acid

| Parameter | Value |

| Molecular Formula | C₁₃H₁₉N₃O₁₀ |

| Theoretical Monoisotopic Mass | 393.1020 Da |

| Expected [M+H]⁺ Ion (m/z) | 394.1093 |

| Expected [M-H]⁻ Ion (m/z) | 392.0948 |

Phase 2: Probing Connectivity with Tandem Mass Spectrometry (MS/MS)

Trustworthiness: With the elemental composition confirmed, tandem MS (MS/MS) is employed to fragment the molecule and confirm the amino acid sequence (Glu-Glu-Asp).[1][4] The fragmentation pattern can also provide the first clues to differentiate α- and γ-linkages, although it is often not definitive on its own.

The Causality of Fragmentation: In collision-induced dissociation (CID), the peptide backbone fragments at the amide bonds, producing characteristic 'b' and 'y' ions. The mass difference between adjacent ions of the same series corresponds to a specific amino acid residue. For acidic peptides, neutral losses, particularly of H₂O and CO₂, are common and can be enhanced in Asp/Glu-containing peptides.[5] While subtle differences in fragmentation efficiencies between α- and γ-linked isomers exist, they can be difficult to interpret without authentic standards for each isomer. Therefore, MS/MS primarily serves to confirm the sequence and generate a structural hypothesis.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Instrumentation: A triple quadrupole, ion trap, or Q-TOF instrument is suitable.

-

Precursor Selection: Isolate the [M+H]⁺ (or [M-H]⁻) ion identified in Phase 1.

-

Fragmentation: Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) across a range of collision energies to ensure a rich fragmentation spectrum.

-

Data Analysis:

-

Identify the b-ion series (N-terminus) and y-ion series (C-terminus).

-

Confirm the sequence Glu-Glu-Asp by calculating the mass differences.

-

Analyze for characteristic neutral losses.

-

Self-Validation: The presence of both b- and y-ion series confirming the same sequence provides internal validation of the amino acid order.

-

Phase 3: Definitive Isomer Determination with NMR Spectroscopy

Authoritative Grounding: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing between α- and γ-glutamyl linkages.[6][7][8] It provides through-bond and through-space information about the exact atomic connectivity and spatial arrangement of the molecule in solution.[9][10]

The Logic of NMR Experiment Selection: A suite of 2D NMR experiments is required to first assign the proton (¹H) and carbon (¹³C) signals to specific positions in the molecule and then to identify the long-range connections that define the peptide bonds.

-

¹H-¹H COSY/TOCSY: These experiments are used to identify the spin systems of each amino acid. A TOCSY experiment will show correlations between all protons within a single amino acid residue, allowing for unambiguous identification of the α-H, β-H₂, and γ-H₂ protons for each glutamic acid.[11]

-

¹H-¹³C HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon skeleton.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the pivotal experiment for linkage determination. It detects correlations between protons and carbons that are separated by 2-3 bonds. The key correlation is between an amide proton (N-H) of one residue and the carbonyl carbon (C=O) of the preceding residue.

The Decisive Correlation:

-

An α-linkage is confirmed by an HMBC correlation between the amide proton of residue i+1 and the α-carbonyl carbon (~170-174 ppm) of residue i.

-

A γ-linkage is confirmed by an HMBC correlation between the amide proton of residue i+1 and the γ-carbonyl carbon (~175-180 ppm) of residue i.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O). Ensure the sample is free of paramagnetic impurities. Sample concentration should be at least 1 mM.[11][12]

-

Instrumentation: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is essential for the required sensitivity and resolution.

-

Data Acquisition: Acquire the following 2D spectra at a constant temperature (e.g., 298 K): COSY, TOCSY (with a mixing time of ~80 ms), ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

-

Data Analysis:

-

Use the TOCSY spectrum to identify the three distinct amino acid spin systems.

-

Assign the specific protons and carbons for each residue using the HSQC spectrum.

-

Analyze the HMBC spectrum to find the key correlations between the N-H of Glu2 and the carbonyls of Glu1, and between the N-H of Asp3 and the carbonyls of Glu2. Map these correlations to determine the linkage type at each position.

-

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Linkage Determination

| Carbon Atom | Linkage Type | Expected ¹³C Chemical Shift (ppm) | Rationale |

| Glu α-C=O | Involved in α-linkage | ~170 - 174 | Standard peptide bond chemical shift. |

| Glu γ-C=O | Free Carboxylic Acid | ~178 - 182 | Downfield shift typical of a side-chain carboxyl. |

| Glu α-C=O | Free Carboxylic Acid | ~173 - 176 | |

| Glu γ-C=O | Involved in γ-linkage | ~175 - 180 | Shifted relative to a free carboxyl upon amide formation. |

Note: Exact chemical shifts are highly dependent on pH, solvent, and temperature.

Conclusion

The unambiguous structure elucidation of Glutamyl-glutamyl-aspartic acid is a rigorous process that demands more than a single analytical technique. By employing a logical, multi-phased strategy, we create a self-validating workflow. High-resolution mass spectrometry provides the foundational confirmation of elemental composition. Tandem mass spectrometry verifies the amino acid sequence and helps form an initial hypothesis. Finally, 2D NMR spectroscopy, particularly the HMBC experiment, delivers the definitive, authoritative evidence required to distinguish between the challenging α- and γ-glutamyl isomers. This integrated approach ensures the highest level of scientific confidence, a prerequisite for any research, discovery, or drug development program.

References

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from BioPharmaSpec website. URL: [Link]

-

Loo, R. R. O., & Loo, J. A. (2017). Improved mass spectrometric detection of acidic peptides by variations in the functional group pKa values of reverse micelle extraction agents. Analytical and bioanalytical chemistry, 409(25), 5877–5885. URL: [Link]

-

Zhong, H., Zhang, H., & Lebrilla, C. B. (1998). Negative Ion Postsource Decay Time-of-Flight Mass Spectrometry of Peptides Containing Acidic Amino Acid Residues. Analytical Chemistry, 70(1), 206-211. URL: [Link]

-

Mtoz Biolabs. (n.d.). Principle of Peptide Structure Determination. Retrieved from Mtoz Biolabs website. URL: [Link]

-

Jaskolla, T. W., & Karas, M. (1994). Mass spectrometric molecular-weight determination of highly acidic compounds of biological significance via their complexes with basic polypeptides. Proceedings of the National Academy of Sciences, 91(10), 4333-4337. URL: [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 11(2), 114-126. URL: [Link]

-

Kristensen, I., Larsen, P. O., Brunfeldt, K., Pilotti, Å., Svensson, S., & Swahn, C. G. (1973). Differentiation between alpha-glutamyl peptides, gamma-glutamyl peptides, and alpha-aminoacylglutamic acids by PMR spectroscopy. Acta Chemica Scandinavica, 27(8), 3123-3125. URL: [Link]

-

Scilit. (n.d.). Differentiation between alpha-Glutamyl Peptides, gamma-Glutamyl Peptides, and alpha-Aminoacylglutamic Acids by PMR Spectroscopy. Retrieved from Scilit website. URL: [Link]

-

Kasai, T., & Sakamura, S. (1973). Distinction between α- and γ-Glutamyl Dipeptides by Means of NMR Spectrometer and Amino Acid Analyzer. Agricultural and Biological Chemistry, 37(3), 685-686. URL: [Link]

-

Sun, R., et al. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral loss species, and the effect of acidic residues. bioRxiv. URL: [Link]

-

Genosphere Biotechnologies. (n.d.). Mass Spectrum. Retrieved from Genosphere Biotechnologies website. URL: [Link]

-

D'Andrea, L. D., & Malgieri, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. URL: [Link]

-

Sung, S., et al. (2010). Microbial Poly-Glutamic Acid: Production, Biosynthesis, Properties, and Their Applications in Food, Environment, and Biomedicals. Polymers, 12(11), 2547. URL: [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. URL: [Link]

-

King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology. Elsevier. URL: [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from Wikipedia. URL: [Link]

-

D'Andrea, L. D., & Malgieri, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. URL: [Link]

-

SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. Retrieved from SARomics Biostructures website. URL: [Link]

Sources

- 1. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polarispeptides.com [polarispeptides.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Differentiation between alpha-glutamyl peptides, gamma-glutamyl peptides, and alpha-aminoacylglutamic acids by PMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

Introduction: Understanding the Tripeptide H-Glu-Glu-Asp-OH

An In-depth Technical Guide to the Chemical Properties and Stability of H-Glu-Glu-Asp-OH

This compound, a tripeptide composed of two glutamic acid residues and one aspartic acid residue, belongs to a class of highly acidic peptides. Its structure, dominated by three carboxylic acid side chains and a C-terminal carboxyl group, dictates its physicochemical properties and stability profile. Both glutamic acid and aspartic acid are classified as excitatory amino acids, playing significant roles as neurotransmitters in the central nervous system.[1][2][3] This inherent biological relevance makes peptides like this compound subjects of interest in neuroscience and drug development, where they may serve as research tools for studying excitatory amino acid receptors or as building blocks for more complex therapeutic agents.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound. It delves into its stability under various stress conditions, outlines potential degradation pathways, and offers field-proven strategies for its handling, formulation, and analytical assessment. The causality behind experimental choices and protocols is explained to provide a self-validating framework for its practical application.

Part 1: Physicochemical Characterization

The fundamental properties of a peptide are dictated by its amino acid composition and sequence. For this compound, the presence of three acidic residues is the defining feature.

Chemical Structure and Core Properties

The primary structure consists of L-Glutamic acid, L-Glutamic acid, and L-Aspartic acid linked by peptide bonds. This sequence results in a molecule with a single primary amine (N-terminus) and four carboxylic acid groups (C-terminus and three side chains).

Diagram: Chemical Structure of this compound

Impact of Environmental Factors

-

pH: Stability is highly pH-dependent. The optimal pH for peptide stability is typically between 5 and 6. [5][6]Highly acidic (pH < 3) or alkaline (pH > 8) conditions will accelerate hydrolytic degradation pathways. [7][8]* Temperature: Elevated temperatures significantly accelerate all chemical degradation reactions, including hydrolysis and aspartimide formation. [6][9]Therefore, storage at low temperatures is critical.

-

Oxidation: The constituent amino acids of this compound (Glu, Asp) are not readily susceptible to oxidation. Peptides containing residues like Met, Cys, Trp, or His are far more vulnerable. [10]However, oxidative stress from formulation excipients or external contaminants should still be considered in forced degradation studies. [9]* Light: While this peptide does not contain specific chromophores that make it exceptionally light-sensitive, photostability studies are a standard part of forced degradation testing to ensure stability under normal laboratory conditions. [9]

Part 3: Recommended Handling, Storage, and Formulation Strategy

Proper handling and storage are essential to maintain the purity and stability of peptides. [11][8]

Storage Protocols

Table 2: Storage and Handling Guidelines

| Condition | Recommendation | Rationale |

|---|---|---|

| Lyophilized Peptide | Store at -20°C or colder (-80°C for long-term) in a tightly sealed vial, protected from light. [5][10] | Low temperature and desiccation minimize chemical degradation and moisture absorption. Most lyophilized peptides are stable for years under these conditions. [10] |

| Weighing | Allow the vial to warm to room temperature in a desiccator before opening. Weigh quickly and reseal tightly. [11][12] | Prevents condensation of atmospheric moisture onto the hygroscopic peptide, which would reduce peptide content and decrease long-term stability. [11][12] |

| In Solution | Long-term storage in solution is not recommended. [11] | Peptides are much less stable in solution than in lyophilized form. [5] |

| Solution Storage (Short-Term) | Prepare fresh solutions for each experiment. If necessary, store sterile-filtered aliquots at -20°C or -80°C for a few weeks. [11][8]| Aliquoting prevents repeated freeze-thaw cycles, which can cause peptide degradation. [5][10]|

Formulation Considerations

For therapeutic or experimental use, formulation is key to ensuring stability and bioavailability.

-

pH and Buffers: The formulation pH should be optimized away from the peptide's pI to ensure solubility and adjusted to a range that minimizes degradation (typically pH 5-7). [6][13]Common biological buffers like phosphate or citrate can be used, but their compatibility must be verified. [6]* Excipients: While this compound is not prone to oxidation, if formulated with other sensitive molecules, antioxidants may be considered. [6]Stabilizers such as sugars (trehalose, mannitol) can be used, particularly for lyophilized formulations. [6]

Part 4: Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is required.

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the peptide to harsh conditions to identify likely degradation products and pathways. [14]This is critical for developing stability-indicating analytical methods. [9]

Diagram: Forced Degradation Study Workflow

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in purified water.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (alkaline hydrolysis is typically faster).

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Incubate vials of the stock solution (liquid) and lyophilized powder (solid) in a calibrated oven at elevated temperatures (e.g., 60°C for liquid, 80°C for solid).

-

Photostability: Expose the stock solution and lyophilized powder to light stress as per ICH Q1B guidelines (cool white fluorescent and near-UV lamps).

-

Sampling and Analysis:

-

Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 8, 24 hours).

-

Neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

-

Analyze immediately using a stability-indicating HPLC-MS method. The goal is to achieve 5-20% degradation of the parent peptide to ensure significant degradants are formed without being overly complex.

-

Protocol 2: Development of a Stability-Indicating HPLC-MS Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. [15][16] Step-by-Step Methodology:

-

Instrumentation: Use a UHPLC system coupled with a UV detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column Selection: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a suitable starting point due to the polar nature of the peptide.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid (FA) in Water. The acidic modifier is crucial for good peak shape and MS ionization in positive mode.

-

Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN).

-

Rationale: Formic acid provides protons for positive mode electrospray ionization (ESI+), and the ACN/water gradient effectively elutes peptides from a C18 column. [17]4. Chromatographic Conditions (Initial):

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30°C

-

UV Detection: 214 nm (peptide bond absorption)

-

Injection Volume: 5 µL

-

Gradient: Start with a shallow gradient, for example:

-

0-2 min: 2% B

-

2-15 min: 2% to 30% B

-

15-17 min: 30% to 95% B (column wash)

-

17-20 min: Re-equilibrate at 2% B

-

-

-

Method Optimization:

-

Inject a mixture of the unstressed parent peptide and samples from the forced degradation study (particularly the acid-hydrolyzed sample).

-

Adjust the gradient slope to achieve baseline separation between the parent peak and all degradation product peaks. The goal is a resolution (Rs) > 1.5.

-

Confirm peak identity using the mass spectrometer. The parent ion ([M+H]⁺) for this compound should be m/z 378.11. Degradation products (e.g., cleavage products, iso-Asp form) will have distinct masses or retention times.

-

-

Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a highly acidic tripeptide with a stability profile dominated by its aspartic acid residue. Its primary degradation pathways involve hydrolysis and aspartimide formation, which are significantly influenced by pH and temperature. By understanding these intrinsic properties, researchers can implement robust handling, storage, and formulation strategies to ensure the peptide's integrity. The application of systematic forced degradation studies and the development of a validated, stability-indicating HPLC-MS method are essential for accurately characterizing its stability and are indispensable tools in the fields of peptide research and drug development.

References

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from GenScript website. [10]2. CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from CD Formulation website. [9]3. Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Retrieved from Bachem website. [11]4. Sigma-Aldrich. (n.d.). Handling and Storage of Synthetic Peptides. Retrieved from Sigma-Aldrich website. [8]5. AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from AAPPTEC website. [12]6. sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from sb-PEPTIDE website. [5]7. Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Peptide Research and Therapeutics. 8. Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from Alphalyse website. 9. Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Retrieved from Agilent Technologies website. [15]10. Zhang, H., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. [18]11. BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from BioPharmaSpec website. [14]12. Agilent Technologies. (n.d.). Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using LC/MS/MS. Retrieved from Agilent Technologies website. [16]13. Benchchem. (n.d.). H-Asp-Gly-Glu-Ala-OH Tetrapeptide. Retrieved from Benchchem website. [19]14. R&D Guide. (n.d.). Peptide Stability in Formulations | R&D Guide for Success. Retrieved from a hypothetical R&D guide source. [6]15. National Center for Biotechnology Information. (1995). Excitatory Amino Acids. MeSH Browser. [1]16. Hartleb, D., et al. (2018). Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. PMC - NIH. [20]17. Petr, G. T., et al. (n.d.). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. MDPI. [2]18. Taylor & Francis. (n.d.). Excitatory amino acid – Knowledge and References. Retrieved from Taylor & Francis website. [21]19. Nestler, E. J., et al. (n.d.). Excitatory and Inhibitory Amino Acids. AccessNeurology. [22]20. Neupsy Key. (2018). Excitatory and Inhibitory Amino Acids. Retrieved from Neupsy Key website. [3]21. InvivoChem. (n.d.). Buy H-Glu-Asp-OH from Supplier. Retrieved from InvivoChem website. [23]22. Li, Y., et al. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. NIH. [17]23. ResearchGate. (n.d.). Plot of 5 μmol/L Glu in the presence of 5 μmol/L Asp. Retrieved from ResearchGate. [24]24. Ho, R. J. Y., & Gibaldi, M. (Eds.). (n.d.). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. PMC - PubMed Central. [7]25. National Center for Biotechnology Information. (n.d.). H-Asp-Gly-Glu-Ala-OH. PubChem. [25]26. Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. [13]27. Nugrahadi, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [26]28. Chem-Impex. (n.d.). Glu-Asp-OH. Retrieved from Chem-Impex website. [4]29. Biosynth. (n.d.). Glu-Asp-OH | 3918-84-1. Retrieved from Biosynth website. [27]30. DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from DLRC Group website. [28]31. Kim, T. H., et al. (2004). Substitution of aspartic acid with glutamic acid increases the unfolding transition temperature of a protein. PubMed. [29]32. Lauer, J. L., et al. (n.d.). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. ACS Publications. [30]33. Mizoule, J., et al. (n.d.). gamma-L-glutamyl-L-aspartate induces specific deficits in long-term memory and inhibits [3H]glutamate binding on hippocampal membranes. PubMed. [31]34. Research Square. (n.d.). Efficient preparation of β-hydroxy aspartic acid and its derivatives. [32]35. National Center for Biotechnology Information. (n.d.). Glu-Asp-Asp. PubChem. [33]36. ResearchGate. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. [34]37. Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [35]38. MDPI. (n.d.). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. [36]39. Wikipedia. (n.d.). Beefy meaty peptide. Retrieved from Wikipedia. [37]40. Joshi, A. B., et al. (2000). The degradation pathways of glucagon in acidic solutions. PubMed. [38]41. ResearchGate. (n.d.). Gas-phase acidities of aspartic acid, glutamic acid, and their amino acid amides. [39]42. National Center for Biotechnology Information. (n.d.). Mechanisms of Glucagon Degradation at Alkaline pH. PMC - PubMed Central. [40]43. MDPI. (n.d.). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System.

Sources

- 1. Excitatory Amino Acids - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Excitatory and Inhibitory Amino Acids | Neupsy Key [neupsykey.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 6. pepdoopeptides.com [pepdoopeptides.com]

- 7. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. genscript.com [genscript.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. agilent.com [agilent.com]

- 16. chem-agilent.com [chem-agilent.com]

- 17. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. neurology.mhmedical.com [neurology.mhmedical.com]

- 23. H-Glu-Asp-OH | Peptides 1 | CAS 3918-84-1 | Buy H-Glu-Asp-OH from Supplier 美国InvivoChem [invivochem.cn]

- 24. researchgate.net [researchgate.net]

- 25. H-Asp-Gly-Glu-Ala-OH | C14H22N4O9 | CID 9821757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. biosynth.com [biosynth.com]

- 28. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

- 29. Substitution of aspartic acid with glutamic acid increases the unfolding transition temperature of a protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. gamma-L-glutamyl-L-aspartate induces specific deficits in long-term memory and inhibits [3H]glutamate binding on hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. html.rhhz.net [html.rhhz.net]

- 33. Glu-Asp-Asp | C13H19N3O10 | CID 16123341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. Beefy meaty peptide - Wikipedia [en.wikipedia.org]

- 38. The degradation pathways of glucagon in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Mechanisms of Glucagon Degradation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Tripeptide: A Technical Guide to the Biological Landscape of Glu-Glu-Asp

A Foreword for the Research Community: The exploration of short-chain peptides as modulators of biological function represents a burgeoning frontier in therapeutic development. While many specific sequences have been extensively characterized, the tripeptide L-Glutamyl-L-Glutamyl-L-Aspartic Acid (Glu-Glu-Asp or EED) remains a subject of scientific curiosity with a less-defined role in endogenous systems. This guide, therefore, ventures into the known and the potential, providing a comprehensive overview grounded in the fundamental principles of its constituent amino acids and the broader context of acidic oligopeptides. For researchers, scientists, and drug development professionals, this document serves as a foundational resource, aiming to stimulate further inquiry into the biological significance and therapeutic promise of this intriguing molecule.

Physicochemical Properties and Structural Analogs

The Glu-Glu-Asp tripeptide is characterized by a sequence of three acidic amino acids, bestowing upon it a significant negative charge at physiological pH. This fundamental property is a primary determinant of its potential interactions and functions.

Table 1: Physicochemical Data for Glu-Glu-Asp

| Property | Value | Source |

| Molecular Formula | C13H19N3O10 | PubChem |

| Molecular Weight | 377.30 g/mol | PubChem[1] |

| IUPAC Name | (4S)-4-[[(2S)-4-carboxy-2-(carboxymethylamino)butanoyl]amino]-4-carboxybutanoic acid | PubChem |

| Canonical SMILES | C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N | PubChem |

The strong acidic nature of Glu-Glu-Asp suggests potential roles in chelation of divalent cations, such as Ca²⁺ and Mg²⁺, which could in turn modulate the activity of various enzymes and signaling pathways. Structurally, it is a simple linear peptide, but its flexibility allows it to adopt various conformations, potentially enabling it to interact with a range of biological targets.

Inferred Biological Functions from Constituent Amino Acids

While direct evidence for the biological roles of the Glu-Glu-Asp tripeptide is limited, a wealth of information on its constituent amino acids, L-glutamate and L-aspartate, provides a strong basis for inferring its potential functions. Both glutamate and aspartate are well-established as primary excitatory neurotransmitters in the central nervous system (CNS).[2][3][4][5][6]

Neurotransmission and Neuromodulation

Glutamate and aspartate mediate their effects through interaction with a variety of ionotropic and metabotropic receptors.[2][5][7] The presence of two glutamate residues in the Glu-Glu-Asp sequence suggests a potential for interaction with glutamate receptors, although likely with different affinity and specificity compared to the free amino acid. It is plausible that this tripeptide could act as a neuromodulator, influencing the activity of glutamatergic synapses.

Diagram 1: The Glutamate-Glutamine Cycle and Potential Interaction Points for Glu-Glu-Asp

Caption: Potential modulation of the glutamate-glutamine cycle by Glu-Glu-Asp.

Insights from Related Peptide Sequences

The biological activities of other short peptides containing glutamic and aspartic acid residues offer valuable clues to the potential functions of Glu-Glu-Asp.

Neuroimmunoendocrine Modulation

The tripeptide Lys-Glu-Asp has been shown to stimulate proliferation and inhibit apoptosis in cells of the neuroimmunoendocrine system.[8][9] It appears to have a more pronounced effect on nervous and endocrine tissues, particularly during aging.[8] This suggests that peptides containing the Glu-Asp motif may play a role in cellular renewal and maintenance.

Immune Response

The tetrapeptide Ala-Glu-Asp-Gly has been implicated in modulating the immune response during aging by potentially activating the production of interferon-gamma in T-cells.[10] This points to a possible immunomodulatory role for acidic peptides. Amino acids in general are known to modulate both metabolism and the immune system.[11]

Nuclear Transport

A peptide with a similar charge profile, Asp-Asp-Glu-Asp, has been shown to be involved in the transport of nuclear proteins.[12] Antibodies raised against this peptide were able to block the import of nuclear proteins, indicating a role for negatively charged sequences in this fundamental cellular process.

Potential Therapeutic and Pharmacological Applications

The inherent properties of the Glu-Glu-Asp tripeptide and the functions of related molecules suggest several avenues for therapeutic exploration.

Neurodegenerative Diseases

Given the central role of glutamate excitotoxicity in the pathology of neurodegenerative diseases, a molecule that could modulate glutamatergic signaling without causing direct excitation could be of therapeutic interest.[13][14][15][16] Further research is needed to determine if Glu-Glu-Asp can act as an antagonist or a partial agonist at glutamate receptors.

Cancer Therapy

The metabolism of glutamine and aspartate is often dysregulated in cancer cells.[17][18][19] For instance, depletion of aspartate has been shown to have anti-proliferative effects in certain cancers.[17] While the direct effect of supplying Glu-Glu-Asp is unknown, it highlights the potential for targeting pathways involving these amino acids in oncology.

Angiogenesis Inhibition

Interestingly, the amino acids glutamic acid and aspartic acid have been identified as playing a role in the binding of inhibitors to vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis.[20] This raises the possibility that peptides rich in these residues could have anti-angiogenic properties.

Methodologies for Studying Glu-Glu-Asp

Investigating the biological functions of this tripeptide requires a multi-faceted approach, combining synthetic chemistry, in vitro assays, and in vivo models.

Peptide Synthesis and Purification

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Glu-Glu-Asp

-

Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Fmoc-Asp(OtBu)-OH).

-

Deprotection: Remove the Fmoc protecting group from the aspartate residue using a 20% piperidine solution in dimethylformamide (DMF).

-

Coupling: Activate the next amino acid (Fmoc-Glu(OtBu)-OH) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA) and add it to the resin.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the final glutamic acid residue.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (OtBu) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[21]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Diagram 2: Experimental Workflow for Investigating Glu-Glu-Asp Function

Caption: A multi-step workflow for the functional characterization of Glu-Glu-Asp.

In Vitro Functional Assays

-

Receptor Binding Assays: To determine if Glu-Glu-Asp interacts with glutamate or other neurotransmitter receptors, competitive binding assays using radiolabeled ligands can be employed.

-

Calcium Imaging: In neuronal cell cultures, calcium imaging can be used to assess whether the tripeptide elicits an intracellular calcium response, which is a hallmark of excitatory amino acid receptor activation.

-

Cell Proliferation and Apoptosis Assays: To investigate potential roles in cancer or immunomodulation, the effect of Glu-Glu-Asp on the proliferation and apoptosis of relevant cell lines can be measured using assays such as MTT or TUNEL.

Future Directions and Unanswered Questions

The biological significance of the Glu-Glu-Asp tripeptide remains an open field of investigation. Key questions that need to be addressed include:

-

Does this tripeptide occur endogenously, and if so, what are its physiological concentrations?

-

What are the specific molecular targets of Glu-Glu-Asp? Does it bind to any known receptors with physiologically relevant affinity?

-

What is the metabolic fate of this tripeptide? How is it synthesized and degraded in biological systems?

-

Does Glu-Glu-Asp possess therapeutic efficacy in preclinical models of disease?

Answering these questions will require dedicated research efforts and the development of specific analytical tools for the detection and quantification of this tripeptide in biological samples. The information presented in this guide provides a solid foundation for embarking on this exciting area of discovery.

References

- Hagino, H., & Funahashi, H. (Year). Excitatory amino acid transmitters and their receptors in neural circuits of the cerebral neocortex. PubMed.

- Chalisova, N. I., Lopatina, N. G., Kamishev, N. G., Linkova, N. S., Koncevaya, E. A., Dudkov, A. V., Kozina, L. S., Khavinson, V. Kh., & Titkov, Yu. S. (2012). Effect of tripeptide Lys-Glu-Asp on physiological activity of neuroimmunoendocrine system cells. Bulletin of Experimental Biology and Medicine, 153(4), 569–572.

- Lin'kova, N. S., Kuznik, B. I., & Khavinson, V. Kh. (2012). [Peptide Ala-Glu-Asp-Gly and interferon gamma: their role in immune response during aging]. Advances in Gerontology, 25(3), 478–482.

- Albrecht, J., Sidoryk-Węgrzynowicz, M., & Zielińska, M. (2011). Roles of glutamine in neurotransmission. Neuron Glia Biology.

- Albrecht, J., Sidoryk-Węgrzynowicz, M., & Zielińska, M. (2011). Roles of glutamine in neurotransmission. PubMed.

- (Author). (Year). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Source.

- Lieu, E. L., Nguyen, T., Rhyne, S., & Kim, J. (2021). An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate's Emerging Roles in Cell Proliferation and Survival.

- (Author). (Year).

- (Source). (Year). Glu-Asp-Asp. PubChem.

- Roth, E. (2008). Immune and cell modulation by amino acids.

- Krall, A. S., Christofk, H. R., & Mullen, P. J. (2016). Asparagine promotes cancer cell proliferation through use as an amino acid exchange factor.

- (Author). (Year). Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus. PubMed.

- (Source). (Year). Vesugen. Wikipedia.

- (Author). (Year). γ-Glutamylamines and Neurodegenerative Diseases.

- Yoneda, Y., Imamoto-Sonobe, N., Matsuoka, Y., Iwamoto, R., Kiho, Y., & Uchida, T. (1988). Antibodies to Asp-Asp-Glu-Asp can inhibit transport of nuclear proteins into the nucleus. Science, 242(4876), 275–278.

- (Author). (Year).

- Chalisova, N. I., et al. (2012). Effect of Tripeptide Lys-Glu-Asp on Physiological Activity of Neuroimmunoendocrine System Cells.

- (Source). (Year).

- Lorenzi, P. L., et al. (2019). Glutaminase Activity of L-Asparaginase Contributes to Durable Preclinical Activity against Acute Lymphoblastic Leukemia. AACR Journals.

- (Author). (Year).

- (Author). (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. American Chemical Society.

- (Author). (Year). A novel L-asparaginase with low L-glutaminase coactivity is highly efficacious against both T and B cell acute lymphoblastic leukemias in vivo. PubMed Central.

- (Author). (Year).

- (Author). (Year). Glucagon-like Peptide-1 (GLP-1)

- (Source). (Year).

- (Author). (2022). Deciphering the Alphabet of Disorder-Glu and Asp Act Differently on Local but Not Global Properties. PubMed.

- (Author). (Year). A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides.

- (Author). (2014). Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications.

- (Author). (Year). Aqueous solid-phase peptide synthesis (ASPPS). TUprints.

- (Author). (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.

- (Author). (2023). Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy.

- (Author). (Year). Binding of ASP versus GLU has no differential effect on the overall....

- (Author). (Year). Amino Acid-Induced Impairment of Insulin Signaling and Involvement of G-Protein Coupling Receptor. MDPI.

- (Source). (Year).

- (Author). (Year).

- (Author). (2015). Chemosensory signalling pathways involved in sensing of amino acids by the ghrelin cell. PubMed.

- (Author). (Year). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Source.

- (Author). (Year). Glucagon Receptor Signaling and Glucagon Resistance. PubMed Central.

Sources

- 1. Glu-Asp-Asp | C13H19N3O10 | CID 16123341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Excitatory amino acid transmitters and their receptors in neural circuits of the cerebral neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of glutamine in neurotransmission | Neuron Glia Biology | Cambridge Core [cambridge.org]

- 4. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of tripeptide Lys-Glu-Asp on physiological activity of neuroimmunoendocrine system cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [Peptide Ala-Glu-Asp-Gly and interferon gamma: their role in immune response during aging] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibodies to Asp-Asp-Glu-Asp can inhibit transport of nuclear proteins into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transglutaminase is linked to neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. γ-Glutamylamines and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transglutaminase activation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

An In-depth Technical Guide to N-Acetylaspartylglutamate (NAAG) and Related Peptides in Central Nervous System Research

Foreword: Navigating the Nomenclature of Acidic Peptides in the CNS

The query "H-Glu-Glu-Asp-OH" suggests an interest in acidic tripeptides within the central nervous system (CNS). While this specific sequence is not prominent in neuroscience literature, it points toward a critical and extensively researched class of molecules: N-acetylated acidic dipeptides and their derivatives. The preeminent molecule in this family, and the focus of this guide, is N-Acetylaspartylglutamate (NAAG) . It is the most abundant peptide neurotransmitter in the mammalian brain and a key regulator of synaptic activity.[1][2]

This guide will provide a comprehensive overview of the biochemistry, neurophysiology, and therapeutic potential of NAAG. We will also touch upon related compounds such as N-Acetylaspartylglutamylglutamate (NAAG₂) , a tripeptide whose structure is closely related to the initial query and whose functions are an emerging area of research. Understanding NAAG is fundamental for any researcher investigating glutamatergic signaling, neuroprotection, and the development of novel therapeutics for a host of neurological and psychiatric disorders.

Section 1: The NAAG System: A Core Modulator of Glutamatergic Neurotransmission

NAAG is not merely a metabolic intermediate; it is a sophisticated signaling molecule that meets all the criteria for a neurotransmitter.[3] It is concentrated in neurons, packaged into synaptic vesicles, released in a calcium-dependent manner, and acts upon specific receptors before being enzymatically degraded in the synaptic cleft.[3] Its primary role is to act as a brake on excessive excitatory signaling, a function of immense importance in maintaining CNS homeostasis.

Biochemistry: Synthesis, Distribution, and Degradation

The concentration of NAAG within the CNS is tightly regulated by a dedicated enzymatic cycle.

-

Synthesis: NAAG is synthesized from N-acetylaspartate (NAA) and glutamate by NAAG synthetase enzymes. This process occurs primarily in neurons.

-

Distribution: While found throughout the CNS, NAAG concentrations vary significantly, with the spinal cord, brain stem, and peripheral nerves showing the highest levels.[1] Within the brain, it is found in higher concentrations in white matter than in gray matter.[4]

-

Degradation: The synaptic activity of NAAG is terminated by Glutamate Carboxypeptidase II (GCPII) , also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase).[5] This extracellular enzyme is predominantly located on astrocytes and hydrolyzes NAAG into its constituent parts: NAA and glutamate.[4][5] This degradation step is a critical control point and a major therapeutic target.

The diagram below illustrates the metabolic lifecycle of NAAG at the synapse.

Caption: The synthesis, vesicular packaging, release, and astrocytic degradation of NAAG.

Mechanism of Action: The mGluR3 Agonist

The primary and most well-characterized function of NAAG is its role as an agonist at the metabotropic glutamate receptor 3 (mGluR3) .[1][2] These receptors are typically located on presynaptic terminals, outside the active zone where neurotransmitter release occurs.[1]

The sequence of events is as follows:

-

High levels of glutamate release from a presynaptic terminal activate postsynaptic receptors.

-

In response, the postsynaptic neuron releases NAAG, which functions as a retrograde neurotransmitter .[1][5]

-

NAAG travels across the synaptic cleft to the presynaptic terminal and binds to mGluR3.

-

Activation of the Gi/Go-coupled mGluR3 inhibits adenylyl cyclase, leading to reduced calcium influx and a subsequent decrease in further glutamate release.

This negative feedback loop is a crucial homeostatic mechanism that protects neurons from the damaging effects of excessive glutamate, a phenomenon known as excitotoxicity.[5]

Caption: Retrograde signaling mechanism of NAAG at a glutamatergic synapse.

NAAG's interaction with NMDA receptors is more complex, with some studies suggesting it may act as a low-potency antagonist or partial agonist, depending on factors like subunit composition and tissue pH.[1] However, its primary physiological role is attributed to its action at mGluR3.

Section 2: Therapeutic Potential & Drug Development

The central role of NAAG in mitigating glutamate excitotoxicity makes its metabolic pathway a highly attractive target for drug development. Elevated glutamate levels are implicated in a wide range of CNS pathologies, including traumatic brain injury, stroke, epilepsy, neurodegenerative diseases, and chronic pain.[2][5]

The primary therapeutic strategy is not to administer NAAG directly, due to poor bioavailability and rapid degradation, but to elevate endogenous levels of NAAG by inhibiting its breakdown. This is achieved through the development of GCPII inhibitors .

By blocking GCPII, these inhibitors increase the concentration and residence time of NAAG in the synapse, thereby enhancing the activation of presynaptic mGluR3 receptors and reducing pathological glutamate release.[2][3]

| CNS Disorder | Therapeutic Rationale for Targeting the NAAG/GCPII System | Key Preclinical Findings with GCPII Inhibitors |

| Traumatic Brain Injury (TBI) & Stroke | Reduce excitotoxic neuronal death caused by massive glutamate release following injury. | Decreased lesion volume and neuronal death in animal models of TBI and stroke.[2][3][5] |

| Neuropathic & Inflammatory Pain | Dampen hyperexcitability in pain-signaling pathways in the spinal cord and brain. | Significant analgesic effects in various animal models of chronic pain.[2] |

| Schizophrenia | Correct hypothesized glutamatergic dysregulation. | Ameliorate schizophrenia-like symptoms induced by PCP in animal models.[2] |

| Amyotrophic Lateral Sclerosis (ALS) | Mitigate glutamate-mediated motor neuron death. | Demonstrated neuroprotective effects in models of ALS.[2] |

| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Protect neurons from excitotoxicity, a common pathological feature. Activate glial mGluR3 to stimulate release of neuroprotective growth factors.[2][5] | Shown to be neuroprotective in various models of neurodegeneration.[5] |

Section 3: Methodologies for Studying NAAG in CNS Research

Investigating the NAAG system requires a combination of precise analytical techniques and functional assays. This section provides validated, step-by-step protocols for core experiments.

Protocol: Quantification of NAAG in Brain Tissue via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying NAAG. Due to the lack of a strong native chromophore, analysis often requires pre-column derivatization for UV or fluorescence detection, or the use of mass spectrometry (HPLC-MS) for superior sensitivity and specificity.[6][7]

Objective: To accurately measure the concentration of NAAG in a CNS tissue sample.

Workflow Diagram:

Caption: Standard workflow for the quantification of NAAG from brain tissue using HPLC.

Step-by-Step Methodology:

-

Tissue Sample Preparation:

-

Rapidly dissect the brain region of interest on an ice-cold plate.

-